![molecular formula C15H10N2O3 B2455472 4-(1-oxophthalazin-2(1H)-yl)benzoic acid CAS No. 859300-33-7](/img/structure/B2455472.png)
4-(1-oxophthalazin-2(1H)-yl)benzoic acid
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Description
4-(1-oxophthalazin-2(1H)-yl)benzoic acid, also known as OPB-9195, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. OPB-9195 is a member of the phthalazinone family of compounds and has been found to exhibit a wide range of biochemical and physiological effects.
Scientific Research Applications
Luminescent Lanthanide Complexes
4-naphthalen-1-yl-benzoic acid derivatives, closely related to 4-(1-oxophthalazin-2(1H)-yl)benzoic acid, have been studied for their potential in creating luminescent lanthanide complexes. Research indicates that these complexes demonstrate effective energy transfer pathways, which are significant for luminescent applications. The formation of an intramolecular charge transfer (ICT) complex in the excited state and the efficient energy transfer from the ligand to the Eu(III) ion are pivotal for the intensified luminescence observed in these complexes (Kim, Baek, & Kim, 2006).
Polybenzimidazoles Synthesis
A study on the synthesis of homo- and copoly(phthalazinone benzimidazole)s, derived from compounds including this compound, highlights its use in creating novel polybenzimidazoles. These polymers exhibit high solubility in various solvents and demonstrate amorphous nature, high glass transition temperatures, and excellent thermal stability, making them potentially useful in high-performance materials (Liu et al., 2011).
Anticancer and Antimicrobial Research
Various studies have been conducted on derivatives of this compound for their potential antimicrobial and anticancer properties. For example, phthalazines and phthalazine hybrids have been synthesized and evaluated for their antimicrobial activity against different microbial strains (Mourad et al., 2020). Similarly, 4-benzyl-2H-phthalazine derivatives have been prepared and studied for their promising effects against various bacterial and fungal strains (El-Wahab et al., 2011).
High-Temperature Proton Exchange Membrane Fuel Cells (PEMFC)
In the realm of energy research, derivatives of this compound have been utilized in synthesizing novel polybenzimidazoles. These polymers, containing 4-phenyl phthalazinone moieties, show good solubility, high proton conductivities, and high oxidative stability, making them promising candidates for high-temperature PEMFC applications (Li et al., 2013).
properties
IUPAC Name |
4-(1-oxophthalazin-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-14-13-4-2-1-3-11(13)9-16-17(14)12-7-5-10(6-8-12)15(19)20/h1-9H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMJTTODFHRUPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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